5-(Thiophen-3-yl)-1,3-oxazole-4-carboxylic acid
Overview
Description
5-(Thiophen-3-yl)-1,3-oxazole-4-carboxylic acid: is a heterocyclic compound that features both a thiophene and an oxazole ring Thiophene is a five-membered ring containing sulfur, while oxazole is a five-membered ring containing both nitrogen and oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-3-yl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the thiophene ring followed by the construction of the oxazole ring. One common method is the Gewald reaction, which involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester under basic conditions to form the thiophene ring . The oxazole ring can then be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions of the Gewald reaction and subsequent cyclization steps to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Thiophen-3-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(Thiophen-3-yl)-1,3-oxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: It may be explored for its antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-yl)-1,3-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene and oxazole rings can participate in hydrogen bonding, π-π stacking, and other interactions that are crucial for binding to biological targets.
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- 2-(Thiophen-3-yl)oxazole
- 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
Uniqueness: 5-(Thiophen-3-yl)-1,3-oxazole-4-carboxylic acid is unique due to the specific positioning of the thiophene and oxazole rings, which can influence its chemical reactivity and biological activity. The presence of both sulfur and nitrogen heteroatoms in the same molecule provides a versatile platform for various chemical transformations and potential biological interactions.
Properties
IUPAC Name |
5-thiophen-3-yl-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)6-7(12-4-9-6)5-1-2-13-3-5/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYJUTVDIHOUTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(N=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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